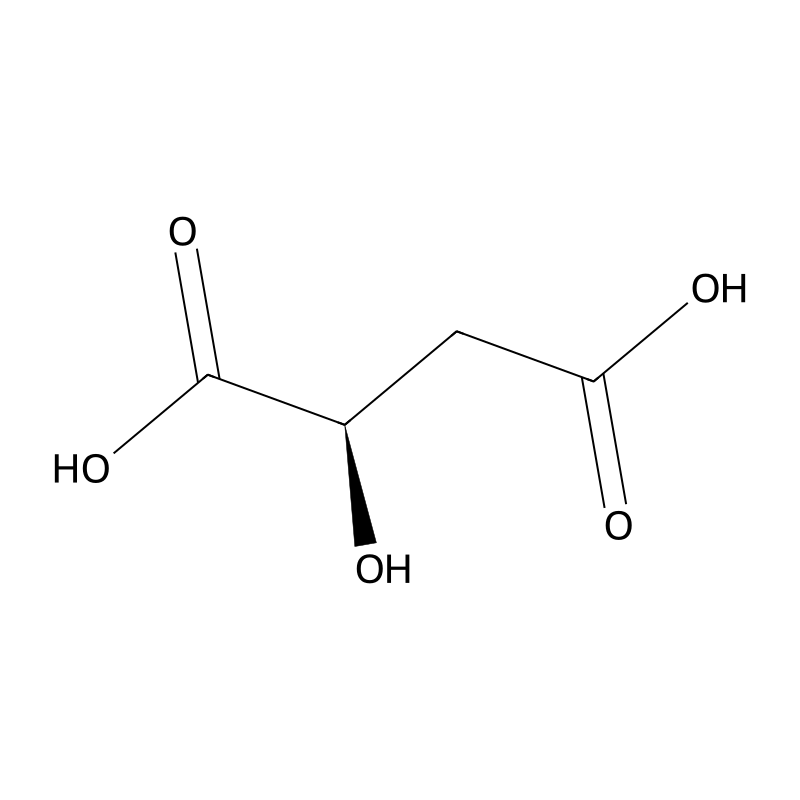

D-Malic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

D-malate, also known as (R)-Malic Acid, is a naturally occurring organic acid found in fruits and plays a crucial role in the Krebs cycle, a metabolic pathway responsible for energy production in cells []. Scientific research on D-malate focuses on its potential applications in various areas:

Mitochondrial Function and Neuroprotection

D-malate is a substrate for the enzyme fumarate hydratase within the Krebs cycle. Studies suggest that D-malate supplementation might enhance mitochondrial function, potentially improving energy production in cells. This has led to research investigating its possible neuroprotective effects in conditions like neurodegenerative diseases, where mitochondrial dysfunction is implicated.

Fatigue and Physical Performance

D-malate's role in the Krebs cycle suggests it might influence energy metabolism. Some research explores its potential to reduce fatigue and improve physical performance. However, the results are mixed, and more studies are needed to establish conclusive evidence [, ].

Other Potential Applications

Preliminary research also explores D-malate's potential applications in areas like fibromyalgia and cognitive function. However, these areas require further investigation to confirm any significant effects [].

D-(+)-Malic acid, also known as (R)-malic acid, is a dicarboxylic acid with the molecular formula HO2CCH(OH)CH2CO2H. It is one of the two stereoisomers of malic acid, with the other being L-(-)-malic acid. While L-malic acid is the naturally occurring form found in fruits and vegetables, D-malic acid is primarily produced synthetically .

The compound has a white, crystalline appearance and is highly soluble in water. It possesses a tart taste, contributing to the sourness of various fruits. D-malic acid is less common in nature compared to its L-counterpart but shares similar chemical properties .

- Esterification: D-malic acid reacts with alcohols to form esters and water. The reaction can be represented as:C4H6O5 + ROH -> C4H6O4-R + H2OWhere R represents an alcohol molecule and C4H6O4-R is the resulting ester .

- Reaction with Base: When D-malic acid reacts with a base, it forms its conjugate base (salt) and water:C4H6O5 + MOH -> C4H6O4-M + H2OWhere M represents the base and C4H6O4-M is the salt formed .

- Decarboxylation: D-malic acid can undergo decarboxylation, losing a carboxyl group to form a new molecule .

- Reduction: It can be reduced to form lactol (an alcohol) or tartaric aldehyde .

- Isomerization: D-malic acid can isomerize to form tartaric acid .

- Complex Formation: It can form complexes with metal ions such as calcium and magnesium .

- Hydration: D-malic acid can undergo hydration, where water is added to the molecule .

- Metabolic Intermediate: While not as prevalent as L-malic acid, D-malic acid can serve as a metabolic intermediate in certain organisms .

- Enzyme Interactions: D-malic acid interacts with specific enzymes, such as D-malate dehydrogenase (D-MDH). In the presence of D-MDH, D-malic acid is oxidized to oxaloacetate, which is then transformed into pyruvate and carbon dioxide .

- Plant Metabolism: In some plants, D-malic acid may be involved in carbon fixation processes, although to a lesser extent than L-malic acid .

D-malic acid can be synthesized through various methods:

- Chemical Synthesis: The most common industrial method involves the double hydration of maleic anhydride, resulting in a racemic mixture of D- and L-malic acid. The enantiomers are then separated through chiral resolution .

- Enzymatic Conversion: D-malic acid can be obtained through the enzymatic conversion of fumaric acid using specific microorganisms or enzymes .

- Fermentation: Some microorganisms can produce D-malic acid through fermentation processes, although this method is less common for industrial production .

D-malic acid finds applications in various industries:

- Food Industry: It is used as a food additive (E296) to provide tartness and act as a preservative in certain products .

- Pharmaceutical Industry: D-malic acid is used in some pharmaceutical formulations .

- Chemical Industry: It serves as a precursor for the synthesis of other organic compounds .

- Research: D-malic acid is used in biochemical research to study enzymatic reactions and metabolic pathways .

D-malic acid interacts with various substances:

- Enzyme Interactions: It specifically interacts with D-malate dehydrogenase in enzymatic reactions .

- Metal Ion Complexation: D-malic acid can form complexes with metal ions, which is relevant in both biological systems and industrial applications .

- Solvent Interactions: Its high solubility in water affects its behavior in aqueous solutions and biological systems .

Similar Compounds: Comparison and Uniqueness

D-malic acid shares similarities with several compounds but also possesses unique characteristics:

- L-Malic Acid: The naturally occurring isomer, L-malic acid, is more abundant in nature and plays a more significant role in biological processes .

- Citric Acid: Another common fruit acid, citric acid has three carboxyl groups compared to malic acid's two, resulting in different acidic properties and applications .

- Tartaric Acid: Structurally similar to malic acid, tartaric acid has two hydroxyl groups instead of one, affecting its chemical properties and reactivity .

- Fumaric Acid: A precursor in malic acid synthesis, fumaric acid lacks the hydroxyl group present in malic acid .

- Succinic Acid: Another four-carbon dicarboxylic acid, succinic acid lacks the hydroxyl group of malic acid, resulting in different chemical properties .

D-(+)-malic acid's uniqueness lies in its specific stereochemistry, which affects its interactions with enzymes and its role in certain biochemical processes. While less common than its L-isomer, D-malic acid's distinct properties make it valuable in various applications and research contexts.

D-(+)-malic acid exhibits a dramatically restricted distribution pattern across living organisms compared to its L-(-) enantiomer counterpart. The fundamental distinction lies in the fact that D-(+)-malic acid practically does not occur in nature as a primary metabolite [1] [2]. In contrast to the ubiquitous presence of L-(-)-malic acid in all living organisms, D-(+)-malic acid is produced only by select microorganisms under specific conditions [3] [1].

Plant Kingdom Distribution

Higher plants demonstrate an essentially complete absence of D-(+)-malic acid in their natural metabolic processes [4] [5]. The extensive analysis of freshly pressed fruit juices reveals the presence of D-(+)-malic acid only at the detection limit, typically around 10 milligrams per liter [1] [2]. This trace occurrence is considered to be at the threshold of analytical detection rather than representing active biological production. Apple juice, despite being the fruit from which malic acid derives its name, contains D-(+)-malic acid only at these minimal detectable levels [6]. The collaborative liquid chromatographic studies involving eleven laboratories confirmed that natural apple juice contains D-(+)-malic acid within the range of 0 to 188 milligrams per 100 milliliters, with the higher concentrations typically indicating artificial addition rather than natural occurrence [6].

Microbial Production Systems

The most significant natural producers of D-(+)-malic acid are specific bacterial species belonging to several genera. Arthrobacter species, particularly strain MCI2612, demonstrate remarkable capacity for D-(+)-malic acid production, achieving concentrations up to 87 grams per liter under optimized fermentation conditions with 72 percent molar yield [7]. Brevibacterium, Corynebacterium, Pseudomonas, Bacillus, and Acinetobacter species have been documented to produce D-(+)-malic acid from maleic acid when grown in media containing citraconic acid [8].

Pseudomonas species exhibit particularly interesting capabilities regarding D-(+)-malic acid metabolism. Pseudomonas putida, Pseudomonas fluorescens, Pseudomonas aeruginosa, and Klebsiella aerogenes have been isolated and identified as bacteria capable of utilizing D-(+)-malic acid as their sole carbon source [9]. In cell-free extracts of Pseudomonas fluorescens and Pseudomonas putida, the presence of specialized D-malic enzyme (nicotinamide adenine dinucleotide-dependent) has been demonstrated, indicating evolved enzymatic machinery specifically adapted for D-(+)-malic acid metabolism [9].

Fungal and Yeast Contributions

Among eukaryotic microorganisms, certain yeast strains and filamentous fungi contribute to D-(+)-malic acid production. High activity of D-(+)-malic acid formation has been detected in three strains belonging to the genera Ustilago, Saccharomycopsis, and Rhodotorula [10]. These organisms represent a evolutionary adaptation allowing for the production and utilization of the D-enantiomer, contrasting with the predominant L-form metabolism observed in most biological systems.

Comparative Distribution of D versus L Forms in Nature

The distribution pattern between D-(+)-malic acid and L-(-)-malic acid represents one of the most striking examples of enantiomeric selectivity in biological systems. L-(-)-malic acid exists as the naturally occurring form in essentially all living organisms, whereas D-(+)-malic acid production is limited to specific microorganisms under particular metabolic conditions [4] [11].

Quantitative Distribution Analysis

L-(-)-malic acid constitutes more than 90 percent of the total malic acid content in natural fruit products [12]. In apples, malic acid represents the predominant organic acid, accounting for over 90 percent of total organic acid content in mature fruits [12]. The concentration of L-(-)-malic acid in fresh fruits typically ranges from 0.1 to 2.0 percent by fresh weight, with significant variation depending on the fruit species, maturity stage, and growing conditions [13].

The legal framework surrounding malic acid detection in food products reflects this natural distribution pattern. European and international food safety regulations establish detection limits for D-(+)-malic acid at 10 milligrams per liter in fruit juices, as concentrations above this threshold indicate artificial addition of racemic malic acid rather than natural occurrence [2] [1]. This regulatory approach acknowledges that D-(+)-malic acid serves as a reliable indicator of commercial processing rather than natural biological production.

Metabolic Pathway Distinctions

The production pathways for D-(+)-malic acid and L-(-)-malic acid demonstrate fundamental differences in biological systems. L-(-)-malic acid functions as an intermediate in the tricarboxylic acid cycle, representing a central component of primary metabolism in all aerobic organisms [14]. The enzyme systems responsible for L-(-)-malic acid production and utilization are highly conserved across evolutionary lineages, indicating ancient metabolic origins [15].

D-(+)-malic acid production, conversely, requires specialized enzymatic machinery that is not universally distributed. The D-malic enzyme from Pseudomonas fluorescens, for example, exhibits specific molecular characteristics including a molecular weight of approximately 175,000 daltons and requirement for divalent cations, with distinct kinetic parameters compared to standard L-malate dehydrogenases [9]. The enzyme demonstrates Michaelis-Menten constants of 0.3 millimolar for malate and 0.08 millimolar for nicotinamide adenine dinucleotide, with optimal activity between pH 8.1 and 8.8 [9].

Biosynthetic Capacity Variations

Microorganisms capable of D-(+)-malic acid production demonstrate variable biosynthetic capacities depending on species and cultivation conditions. Arthrobacter species achieve the highest documented production levels, with strain MCI2612 producing 87 grams per liter of D-(+)-malic acid in 20 hours under optimized conditions [7]. The optical purity of the product reaches 100 percent D-form, indicating highly selective enzymatic processes [7].

More than 300 microorganisms have been systematically screened for their ability to convert maleate into D-(+)-malic acid, with 128 strains demonstrating capability for producing D-(+)-malic acid with enantiomeric purity exceeding 97 percent [16]. Pseudomonas pseudoalcaligenes NCIMB 9867 represents a particularly effective strain, producing D-(+)-malic acid with enantiomeric purity greater than 99.97 percent [16].

Evolutionary Significance of the D-Enantiomer

The evolutionary significance of D-(+)-malic acid production in select microorganisms provides insights into the development of stereochemical selectivity in biological systems and the potential ancient origins of metabolic diversity.

Ancient Metabolic Origins

Recent research has revealed that bacterial fumarase and L-malic acid represent evolutionary ancient components of the deoxyribonucleic acid damage response, suggesting that malic acid metabolism predates the compartmentalization observed in eukaryotic cells [15] [17]. The dual function of fumarase in both metabolic and deoxyribonucleic acid repair processes indicates that the enzymatic machinery for malic acid metabolism evolved before the separation of these functions into different cellular compartments in eukaryotes [15].

In Bacillus subtilis, fumarase-dependent intracellular signaling achieved through L-malic acid production affects the translation of RecN, the first protein recruited to deoxyribonucleic acid damage sites [15]. This finding suggests that malic acid, particularly the L-enantiomer, served dual metabolic and protective functions in ancient bacterial systems, providing a foundation for the subsequent evolution of more complex regulatory mechanisms [15].

Metabolic Flexibility and Adaptation

The capacity for D-(+)-malic acid production in certain microorganisms may represent an evolutionary adaptation providing metabolic flexibility under specific environmental conditions. The ability to utilize alternative stereochemical forms of metabolic intermediates could offer competitive advantages in environments where conventional L-form substrates are limiting or where unique ecological niches favor alternative metabolic pathways [18].

The distribution of D-(+)-malic acid producing capabilities across diverse microbial genera including Arthrobacter, Brevibacterium, Corynebacterium, Pseudomonas, Bacillus, and Acinetobacter suggests independent evolutionary events rather than vertical inheritance from a common ancestor [8] [7]. This pattern indicates that the enzymatic machinery for D-(+)-malic acid metabolism has evolved multiple times, possibly in response to specific environmental pressures or substrate availability [7].

Biochemical Innovation in Microbial Systems

The evolution of D-(+)-malic acid production capabilities represents a form of biochemical innovation that expands the metabolic repertoire of microorganisms beyond the constraints of standard stereochemical selectivity. The specialized D-malic enzymes exhibit distinct biochemical properties compared to their L-specific counterparts, including different cofactor requirements, pH optima, and kinetic parameters [9].

The development of these alternative enzymatic pathways may have provided early microorganisms with the ability to access carbon sources unavailable to competitors utilizing only L-specific enzymes. This metabolic innovation could have been particularly advantageous in environments containing racemic mixtures of organic compounds or in ecological niches where D-stereoisomers were preferentially available [16].

Contemporary Evolutionary Implications

The restricted distribution of D-(+)-malic acid production capabilities among microorganisms provides insights into ongoing evolutionary processes. The fact that this capability has not become widespread across all microbial lineages suggests that it represents a specialized adaptation rather than a universally advantageous trait [1] [3].

The regulatory mechanisms governing D-(+)-malic acid production in microorganisms remain largely unexplored, but the specificity of production under particular growth conditions indicates sophisticated metabolic control systems. Understanding these regulatory networks may provide insights into how microorganisms balance the energetic costs of maintaining alternative metabolic pathways against the potential benefits of enhanced substrate utilization capabilities [7].

Purity

Physical Description

Solid

Color/Form

White, crystalline triclinic crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

log Kow = -1.26

-1.26

Odor

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 92 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 89 of 92 companies with hazard statement code(s):;

H315 (96.63%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (94.38%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (95.51%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Therapeutic Uses

EXPL THER Organic acids in Chinese herbs, the long-neglected components, have been reported to possess antioxidant, anti-inflammatory, and antiplatelet aggregation activities; thus they may have potentially protective effect on ischemic heart disease. Therefore, this study aims to investigate the protective effects of two organic acids, that is, citric acid and L-malic acid, which are the main components of Fructus Choerospondiatis, on myocardial ischemia/reperfusion injury and the underlying mechanisms. In in vivo rat model of myocardial ischemia/reperfusion injury, we found that treatments with citric acid and L-malic acid significantly reduced myocardial infarct size, serum levels of TNF-alpha, and platelet aggregation. In vitro experiments revealed that both citric acid and L-malic acid significantly reduced LDH release, decreased apoptotic rate, downregulated the expression of cleaved caspase-3, and upregulated the expression of phosphorylated Akt in primary neonatal rat cardiomyocytes subjected to hypoxia/reoxygenation injury. These results suggest that both citric acid and L-malic acid have protective effects on myocardial ischemia/reperfusion injury; the underlying mechanism may be related to their anti-inflammatory, antiplatelet aggregation and direct cardiomyocyte protective effects. These results also demonstrate that organic acids, besides flavonoids, may also be the major active ingredient of Fructus Choerospondiatis responsible for its cardioprotective effects and should be attached great importance in the therapy of ischemic heart disease. /L-Malic Acid/

EXPL THER Objectives: Assessing the clinical effectiveness of a topical sialogogue on spray (malic acid, 1%) in the treatment of xerostomia induced by antihypertensive drugs. Study Design: This research has been carried out through a randomized double-blind clinical trial. 45 patients suffering from hypertensive drugs-induced xerostomia were divided into 2 groups: the first group (25 patients) received a topical sialogogue on spray (malic acid, 1%) whereas the second group (20 patients) received a placebo. Both of them were administered on demand for 2 weeks. Dry Mouth Questionnaire (DMQ) was used in order to evaluate xerostomia levels before and after product/placebo application. Unstimulated and stimulated salivary flows rates, before and after application, were measured. All the statistical analyses were performed by using SPSS software v17.0. Different DMQ scores at the earliest and final stage of the trial were analysed by using Mann-Whitney U test, whereas Student's T-test was used to analyse salivary flows. Critical p-value was established at p<0.05. Results: DMQ scores increased significantly (clinical recovery) from 1.21 to 3.36 points (p<0.05) after malic acid (1%) application whereas DMQ scores increased from 1.18 to 1.34 points (p>0.05) after placebo application. After two weeks of treatment with malic acid, unstimulated salivary flow increased from 0.17 to 0.242 mL/min whereas the stimulated one increased from 0.66 to 0.92 mL/min (p<0.05). After placebo application unstimulated flow ranged from 0.152 to 0.146 mL/min and stimulated flow increased from 0.67 to 0.70 mL/min (p>0.05). Conclusions: Malic acid 1% spray improved antihypertensive-induced xerostomia and stimulated the production of saliva.

Fourteen patients, 11 males and 3 females, with various forms of ichthyosiformdermatoses were used to evaluate the therapeutic potential of more than 60 chemicals, including malic acid. Malic acid was dissolved in either water or ethanol and incorporated into a hydrophilic ointment of plain petrolatum. The ointment, containing 5% malic acid (pH not specified), was applied twice daily to the appropriate test site for 2 weeks. Daily to weekly observations were made. Malic acid provided 3+ (disappearance of scales from lesions) or 4+ (restoration to normal looking skin) improvement in all patients except one with epidermolytic hyperkeratosis.

Vapor Pressure

3.28X10-8 mm Hg at 25 °C (extrapolated)

Pictograms

Corrosive;Irritant

Impurities

Other CAS

617-48-1

17482-42-7

40520-93-2

Associated Chemicals

Malic acid (l); 97-67-6

Malic acid (d); 636-61-3

Dates

2: Varga K, Tannir S, Haynie BE, Leonard BM, Dzyuba SV, Kubelka J, Balaz M. CdSe Quantum Dots Functionalized with Chiral, Thiol-Free Carboxylic Acids: Unraveling Structural Requirements for Ligand-Induced Chirality. ACS Nano. 2017 Oct 24;11(10):9846-9853. doi: 10.1021/acsnano.7b03555. Epub 2017 Oct 2. PubMed PMID: 28956912.

3: Liu Y, Zhang N, Shi SP, Song QQ, Li J, Song YL, Tu PF. [Simultaneous determination of 14 organic acids in Shenfu injection by hydrophilic interaction chromatography-tandem mass spectrometry]. Zhongguo Zhong Yao Za Zhi. 2016 Sep;41(18):3342-3348. doi: 10.4268/cjcmm20161806. Chinese. PubMed PMID: 28925115.

4: Mishra P, Gong Z, Kelly BC. Assessing biological effects of fluoxetine in developing zebrafish embryos using gas chromatography-mass spectrometry based metabolomics. Chemosphere. 2017 Dec;188:157-167. doi: 10.1016/j.chemosphere.2017.08.149. Epub 2017 Aug 31. PubMed PMID: 28881243.

5: Wang L, Yi W, Ye J, Qin H, Long Y, Yang M, Li Q. Interactions among triphenyltin degradation, phospholipid synthesis and membrane characteristics of Bacillus thuringiensis in the presence of d-malic acid. Chemosphere. 2017 Feb;169:403-412. doi: 10.1016/j.chemosphere.2016.10.140. Epub 2016 Nov 23. PubMed PMID: 27886543.

6: Kuczkowiak U, Petereit F, Nahrstedt A. Hydroxycinnamic Acid Derivatives Obtained from a Commercial Crataegus Extract and from Authentic Crataegus spp. Sci Pharm. 2014 Aug 21;82(4):835-46. doi: 10.3797/scipharm.1404-02. Print 2014 Oct-Dec. PubMed PMID: 26171328; PubMed Central PMCID: PMC4475804.

7: Francis BR. The Hypothesis that the Genetic Code Originated in Coupled Synthesis of Proteins and the Evolutionary Predecessors of Nucleic Acids in Primitive Cells. Life (Basel). 2015 Feb 11;5(1):467-505. doi: 10.3390/life5010467. PubMed PMID: 25679748; PubMed Central PMCID: PMC4390864.

8: Kläring K, Just S, Lagkouvardos I, Hanske L, Haller D, Blaut M, Wenning M, Clavel T. Murimonas intestini gen. nov., sp. nov., an acetate-producing bacterium of the family Lachnospiraceae isolated from the mouse gut. Int J Syst Evol Microbiol. 2015 Mar;65(Pt 3):870-8. doi: 10.1099/ijs.0.000030. Epub 2014 Dec 17. PubMed PMID: 25519299.

9: Hong SH, Jeong HD, Jung B, Lee EY. Analysis and quantification of ammonia-oxidizing bacteria community with amoA gene in sewage treatment plants. J Microbiol Biotechnol. 2012 Sep;22(9):1193-201. PubMed PMID: 22814491.

10: Krueger DA. Composition of pomegranate juice. J AOAC Int. 2012 Jan-Feb;95(1):163-8. PubMed PMID: 22468355.

11: Narita K, Kikuchi T, Watanabe K, Takizawa T, Oguchi T, Kudo K, Matsuhara K, Abe H, Yamori T, Yoshida M, Katoh T. Total synthesis of the bicyclic depsipeptide HDAC inhibitors spiruchostatins A and B, 5''-epi-spiruchostatin B, FK228 (FR901228) and preliminary evaluation of their biological activity. Chemistry. 2009 Oct 26;15(42):11174-86. doi: 10.1002/chem.200901552. PubMed PMID: 19760730.

12: Xie HJ, Shi YJ, Teng SX, Wang WX. [Impact of phthalic acid easters on diversity of microbial community in soil]. Huan Jing Ke Xue. 2009 May 15;30(5):1286-91. Chinese. PubMed PMID: 19558091.

13: Lee MK, Jeon HY, Lee KY, Kim SH, Ma CJ, Sung SH, Lee HS, Park MJ, Kim YC. Inhibitory constituents of Euscaphis japonica on lipopolysaccharide-induced nitric oxide production in BV2 microglia. Planta Med. 2007 Jul;73(8):782-6. Epub 2007 Jul 5. PubMed PMID: 17611931.

14: Tazaki H, Ito M, Miyoshi M, Kawabata J, Fukushi E, Fujita T, Motouri M, Furuki T, Nabeta K. Subulatin, an antioxidic caffeic acid derivative isolated from the in vitro cultured liverworts, Jungermannia subulata, Lophocolea heterophylla, and Scapania parvitexta. Biosci Biotechnol Biochem. 2002 Feb;66(2):255-61. PubMed PMID: 11999396.

15: Arthurs CE, Lloyd D. Kinetics, stereospecificity, and expression of the malolactic enzyme. Appl Environ Microbiol. 1999 Aug;65(8):3360-3. PubMed PMID: 10427020; PubMed Central PMCID: PMC91505.

16: Queiros O, Casal M, Althoff S, Moradas-Ferreira P, Leao C. Isolation and characterization of Kluyveromyces marxianus mutants deficient in malate transport. Yeast. 1998 Mar 30;14(5):401-7. PubMed PMID: 9559548.

17: Schmitz C, Rouanet-Dreyfuss AC, Tueni M, Biellmann JF. Syntheses of (-)-Isocitric Acid Lactone and (-)-Homoisocitric Acid. A New Method of Conversion of Alkynylsilanes into the Alkynyl Thioether and Corresponding Carboxylic Acids. J Org Chem. 1996 Mar 8;61(5):1817-1821. PubMed PMID: 11667054.

18: Eisele TA. Determination of D-malic acid in apple juice by liquid chromatography: collaborative study. J AOAC Int. 1996 Jan-Feb;79(1):50-4. PubMed PMID: 8620111.

19: Elkins ER, Heuser JR. Detection of adulteration in apple juice by L-malic/total malic acid ratio: collaborative study. J AOAC Int. 1994 Mar-Apr;77(2):411-5. PubMed PMID: 8199476.

20: Hahn R, Nahrstedt A. High Content of Hydroxycinnamic Acids Esterified with (+)-D-Malic Acid in the Upper Parts of Fumaria officinalis1. Planta Med. 1993 Apr;59(2):189-90. PubMed PMID: 17230358.

Explore Compound Types